N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide
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Overview
Description
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a cyclobutane ring.
Preparation Methods
The synthesis of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves several steps. One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime. This intermediate is then methylated using methanol and a suitable catalyst to yield N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide
Chemical Reactions Analysis
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or methoxy groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide can be compared with similar compounds such as:
Cyclobutanone oxime: An intermediate in its synthesis, known for its reactivity and use in organic synthesis.
Methoxycyclobutane derivatives: Compounds with similar structures but different functional groups, used in various chemical reactions.
Hydroxycyclobutane derivatives: Compounds with hydroxyl groups attached to the cyclobutane ring, studied for their unique chemical properties
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N'-hydroxy-1-methoxycyclobutane-1-carboximidamide |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(3-2-4-6)5(7)8-9/h9H,2-4H2,1H3,(H2,7,8) |
InChI Key |
COFFQZUTKKNCJJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1(CCC1)/C(=N/O)/N |
Canonical SMILES |
COC1(CCC1)C(=NO)N |
Origin of Product |
United States |
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